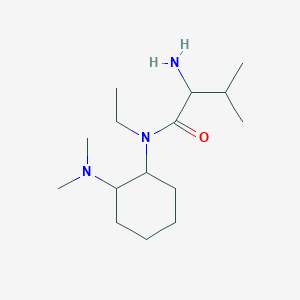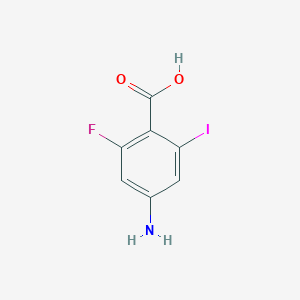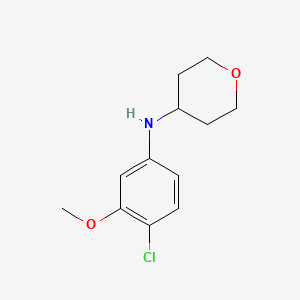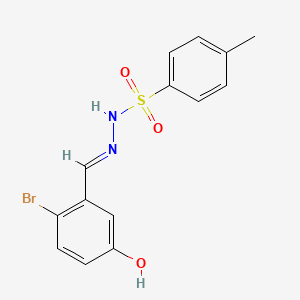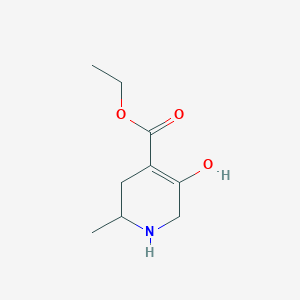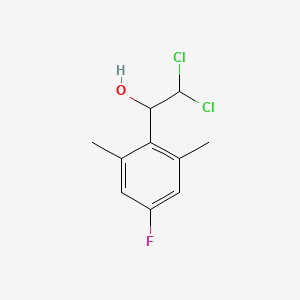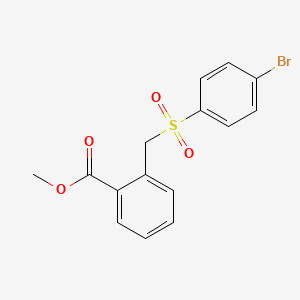
Methyl 2-(((4-bromophenyl)sulfonyl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-benzenesulfonylmethyl)-benzoic acid methyl ester is an organic compound that features a benzoic acid methyl ester moiety substituted with a 4-bromo-benzenesulfonylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-benzenesulfonylmethyl)-benzoic acid methyl ester typically involves a multi-step process:
Formation of the Benzoic Acid Methyl Ester: This can be achieved through the esterification of benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the 4-Bromo-benzenesulfonylmethyl Group: This step involves the sulfonylation of the benzoic acid methyl ester with 4-bromo-benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-benzenesulfonylmethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromo-benzenesulfonylmethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzenesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonylmethyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzoic acid methyl alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromo-benzenesulfonylmethyl)-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-benzenesulfonylmethyl)-benzoic acid methyl ester depends on its specific application
Molecular Targets: It may target enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The sulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-benzenesulfonylmethyl)-benzoic acid methyl ester
- 2-(4-Fluoro-benzenesulfonylmethyl)-benzoic acid methyl ester
- 2-(4-Methyl-benzenesulfonylmethyl)-benzoic acid methyl ester
Uniqueness
2-(4-Bromo-benzenesulfonylmethyl)-benzoic acid methyl ester is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a valuable intermediate for the synthesis of various derivatives and for applications requiring selective reactivity.
Propiedades
Fórmula molecular |
C15H13BrO4S |
|---|---|
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
methyl 2-[(4-bromophenyl)sulfonylmethyl]benzoate |
InChI |
InChI=1S/C15H13BrO4S/c1-20-15(17)14-5-3-2-4-11(14)10-21(18,19)13-8-6-12(16)7-9-13/h2-9H,10H2,1H3 |
Clave InChI |
DHORVCONDQOHEA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


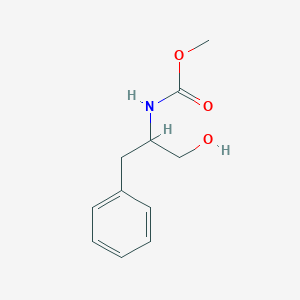
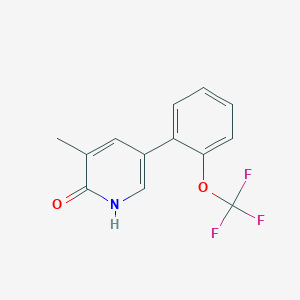
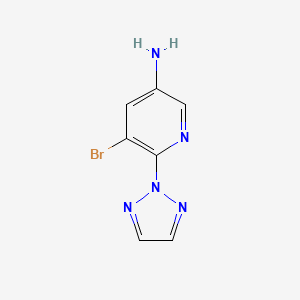
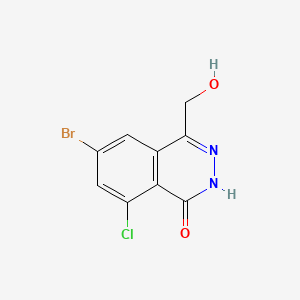
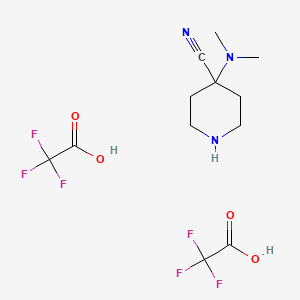
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)
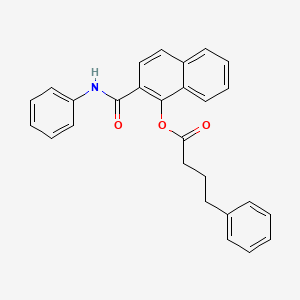
![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
